Calmagite triethanolammonium salt

Description

Contextualization of Azo Dyes as Analytical Reagents

Azo dyes represent the most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-) connecting aromatic rings. jchemrev.compsiberg.comjchemrev.com Their utility extends far beyond the textile and food industries, with significant applications in analytical chemistry. jchemrev.compsiberg.com The vibrant colors of azo dyes, a result of their extensive conjugated π-systems, make them excellent indicators for various analytical techniques. youtube.com

The versatility of azo dyes as analytical reagents stems from their ability to form colored complexes with metal ions. jchemrev.com This property is particularly valuable in photometric analysis and complexometric titrations, where the color change signals the presence or concentration of a specific analyte. jchemrev.combyjus.com The ease of their synthesis and the potential for structural modification allow for the development of reagents with high sensitivity and selectivity for different metal ions. jchemrev.comjchemrev.com

Historical Trajectory and Evolution of Calmagite-Based Methodologies in Chelatometry

The history of synthetic dyes dates back to the mid-19th century, with the discovery of diazo compounds around 1858. jchemrev.comjchemrev.com This paved the way for the development of a vast array of azo dyes. youtube.com In analytical chemistry, the application of these dyes as indicators in complexometric titrations, or chelatometry, became a pivotal development. byjus.com

Chelatometry is a volumetric analysis technique used to determine the concentration of metal ions through the formation of a colored complex. byjus.comslideshare.net Calmagite emerged as a prominent metallochromic indicator for these titrations, particularly for the determination of calcium and magnesium ions. gspchem.comwikipedia.org It is often used in conjunction with ethylenediaminetetraacetic acid (EDTA), a powerful chelating agent. byjus.comwikipedia.org Calmagite offers advantages over other indicators like Eriochrome Black T (EBT), including a sharper endpoint and greater stability in aqueous solutions. gspchem.comuci.edu

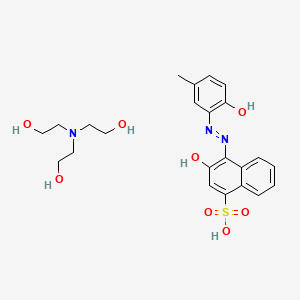

Structural Classification and Derivation of Calmagite Triethanolammonium (B1229115) Salt

Calmagite, chemically known as 1-(1-hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid, is classified as an azo dye. uci.eduevitachem.comsigmaaldrich.com The triethanolammonium salt is formed through the reaction of the Calmagite acid with triethanolamine (B1662121). evitachem.com This salt formation enhances its solubility in water, a crucial property for its use in aqueous analytical methods. evitachem.com

The molecular structure of Calmagite features a complex arrangement of functional groups, including hydroxyl, azo, and sulfonic acid groups, which are key to its function as a metal ion indicator. nih.gov The IUPAC name for the acidic form of Calmagite is 3-hydroxy-4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalene-1-sulfonic acid. nih.gov

Table 1: Chemical and Physical Properties of Calmagite and its Triethanolammonium Salt

| Property | Calmagite (Acid Form) | Calmagite Triethanolammonium Salt |

| Molecular Formula | C17H14N2O5S | C17H14N2O5S · C6H15NO3 |

| Molecular Weight | 358.37 g/mol | 459.564 g/mol |

| Appearance | Dark red to purple powder | Dark red to purple powder |

| Solubility | Soluble in water and ethanol | Highly soluble in water |

| CAS Number | 3147-14-6 | 91698-30-5 |

Data sourced from multiple references. gspchem.comevitachem.comnih.govchemicalbook.comchemicalbook.comchemicalpoint.eu

Overview of Research Paradigms and Foundational Theories

The primary application of this compound is in complexometric titrations, a cornerstone of quantitative chemical analysis. byjus.com The underlying principle involves the competition between the indicator (Calmagite) and a stronger chelating agent (typically EDTA) for the metal ion. uci.edu

Initially, Calmagite binds with the metal ions (e.g., Ca²⁺ and Mg²⁺) in the sample, forming a distinctly colored complex, usually wine red. gspchem.comwikipedia.org During the titration with EDTA, which forms a more stable complex with the metal ions, the metal ions are progressively sequestered from the Calmagite-metal complex. byjus.comuci.edu The endpoint of the titration is reached when all the metal ions have been complexed by the EDTA, causing the indicator to revert to its unbound form, which has a different color (typically blue). byjus.comgspchem.com This sharp color change allows for the precise determination of the metal ion concentration. gspchem.com The effectiveness of this method relies on the significant difference in the formation constants of the metal-indicator and metal-EDTA complexes. uci.edu

Detailed Research Findings

Calmagite is widely employed for determining water hardness, which is a measure of the total concentration of calcium and magnesium ions. uci.edu In this application, the solution is buffered to a pH of around 10 to ensure the optimal functioning of the indicator and the stability of the metal-EDTA complexes. gspchem.comuci.edu Research has shown that Calmagite provides a sharper and more easily detectable endpoint compared to Eriochrome Black T, making it a preferred choice for this analysis. uci.edu

The compound is also utilized in various other fields:

Biochemistry: For the quantification of calcium and magnesium in biological fluids. evitachem.com

Environmental Monitoring: To assess water quality by measuring the levels of hardness-causing ions. gspchem.comevitachem.com

Pharmaceutical Industry: In the quality control of supplements and solutions containing calcium and magnesium. gspchem.com

Table 2: Applications of Calmagite in Different Fields

| Field | Specific Application |

| Analytical Chemistry | Titrimetric analysis of calcium and magnesium in water samples. evitachem.com |

| Biochemistry | Assays for calcium and magnesium levels in biological fluids. evitachem.com |

| Environmental Monitoring | Assessment of water hardness for quality studies. gspchem.comevitachem.com |

| Pharmaceuticals | Quality control of calcium and magnesium supplements and solutions. gspchem.com |

Structure

3D Structure of Parent

Properties

CAS No. |

91698-30-5 |

|---|---|

Molecular Formula |

C23H29N3O5S |

Molecular Weight |

459.6 g/mol |

IUPAC Name |

N,N-diethylethanamine;3-hydroxy-4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C17H14N2O5S.C6H15N/c1-10-6-7-14(20)13(8-10)18-19-17-12-5-3-2-4-11(12)16(9-15(17)21)25(22,23)24;1-4-7(5-2)6-3/h2-9,20-21H,1H3,(H,22,23,24);4-6H2,1-3H3 |

InChI Key |

AMUQDVZTNFVMIV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O.C(CO)N(CCO)CCO |

Canonical SMILES |

CCN(CC)CC.CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O |

Other CAS No. |

91698-30-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Strategies and Advanced Structural Characterization

Methodologies for Calmagite Triethanolammonium (B1229115) Salt Synthesis

Diazotization and Coupling Reactions for Azo Compound Precursors

The foundational structure of Calmagite is an azo dye. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) and are typically synthesized through diazotization and coupling reactions. pharmdguru.com

The synthesis of the Calmagite precursor, 1-(1-hydroxy-4-methyl-2-phenylazo)-2-naphthol-4-sulfonic acid, involves these key steps: nih.govuci.edu

Diazotization: An aromatic primary amine, in this case, a derivative of aniline, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5°C). This reaction converts the amino group (-NH2) into a highly reactive diazonium salt group (-N₂⁺). youtube.com

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound. For Calmagite, this is a naphthol derivative, specifically 1-naphthol-4-sulfonic acid. The diazonium salt acts as an electrophile and attacks the activated aromatic ring of the coupling component, leading to the formation of the azo linkage and the final dye molecule. nih.govgoogle.com

The reaction conditions, such as pH and temperature, are critical during both diazotization and coupling to ensure high yields and prevent unwanted side reactions.

Salt Formation via Triethanolamine (B1662121) Derivatization

Once the Calmagite dye (an acid) is synthesized, it is converted into its triethanolammonium salt. This is achieved by reacting the acidic form of Calmagite with triethanolamine. evitachem.comchemicalbook.com Triethanolamine is an organic base containing three hydroxyl groups and a tertiary amine.

The reaction is a straightforward acid-base neutralization, where the proton from the sulfonic acid group of Calmagite is transferred to the nitrogen atom of triethanolamine. This forms an ionic bond, resulting in the Calmagite triethanolammonium salt. evitachem.comnih.gov The use of triethanolamine can improve the solubility and stability of the indicator in certain applications.

High-Purity Synthesis Techniques and Optimization Parameters

Achieving high purity is crucial for the performance of this compound as an analytical indicator. Several techniques are employed to purify the final product:

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

Chromatography: Techniques like column chromatography can be used to separate the desired compound from byproducts and unreacted starting materials based on their differential adsorption to a stationary phase. cdnsciencepub.com

Washing and Extraction: The synthesized material may be washed with specific solvents to remove certain impurities. For instance, washing with petroleum ether and chloroform (B151607) has been used to purify Calmagite. cdnsciencepub.com

Optimization of synthesis parameters is also key to maximizing purity and yield. These parameters include:

Stoichiometry of Reactants: Precise control over the molar ratios of the amine, nitrite, and coupling component is essential.

Temperature Control: Maintaining low temperatures during diazotization is critical to prevent the decomposition of the diazonium salt.

pH Control: The pH of the reaction mixture must be carefully controlled during the coupling reaction to ensure the desired regioselectivity and to maximize the reaction rate. A neutral to slightly basic pH is often optimal for the synthesis of similar compounds. evitachem.com

Comprehensive Molecular Structure Elucidation

Understanding the molecular structure of this compound is fundamental to explaining its function as a metal ion indicator.

Identification and Role of Key Functional Moieties (Azo, Sulfonic Acid, Amine)

The functionality of this compound is derived from its key functional groups:

| Functional Moiety | Role |

| Azo Group (-N=N-) | This chromophoric group is responsible for the compound's intense color. evitachem.com The electronic transitions within this group are what cause the visible color change upon complexation with metal ions. |

| Sulfonic Acid Group (-SO₃H) | This group is present as a sulfonate anion (-SO₃⁻) in the salt form. It significantly enhances the water solubility of the molecule, which is essential for its use in aqueous solutions for titrations. evitachem.com |

| Hydroxyl Groups (-OH) | The hydroxyl groups on the phenyl and naphthol rings are crucial for the chelation of metal ions. The deprotonation of these hydroxyls at specific pH values allows them to form coordinate bonds with metal cations like magnesium and calcium. |

| Triethanolammonium Cation | This component acts as the counter-ion to the sulfonate group, forming the salt. The amine and hydroxyl groups of the triethanolamine can also influence the overall properties of the compound in solution. evitachem.com |

Computational Chemistry Applications for Three-Dimensional Structural Analysis (Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the three-dimensional structure and electronic properties of molecules like Calmagite. youtube.comyoutube.com

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths and angles.

Analyze Electronic Structure: Calculate the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is related to the molecule's color and reactivity. nih.gov

Simulate Spectroscopic Properties: Predict spectroscopic data, such as UV-Vis absorption spectra, which can be compared with experimental results to validate the calculated structure.

Model Interactions: Investigate the interaction of the Calmagite molecule with solvent molecules and, most importantly, with metal ions. This can provide insights into the mechanism of complex formation and the resulting color change. dntb.gov.ua

By employing DFT, researchers can gain a deeper understanding of the structure-property relationships that govern the performance of this compound as a chemical indicator. nih.gov

Coordination Chemistry and Metal Ion Complexation Dynamics

Fundamental Principles of Metal-Calmagite Triethanolammonium (B1229115) Salt Complex Formation

The interaction between Calmagite and metal ions is a prime example of coordination chemistry, where the Calmagite molecule acts as a ligand, donating electrons to a central metal atom. The formation of these metal-ligand complexes is governed by specific stoichiometric relationships and is characterized by their conditional stability constants.

In complexometric titrations, the stoichiometry of the reaction between the metal ion and the ligand is crucial for accurate quantification. chemicool.com While some metal-ligand systems form a series of complexes, others, like the well-known Ethylenediaminetetraacetic acid (EDTA), form strong 1:1 complexes with many metal ions. libretexts.org This 1:1 stoichiometry simplifies titrimetric analysis, providing a single, well-defined endpoint. libretexts.org

The stoichiometry of metal complexes can vary depending on the metal and the ligand. For instance, studies on other complexing agents have shown the formation of both 1:1 and 1:2 metal-to-ligand ratios. nih.gov The specific stoichiometry of metal-Calmagite complexes is a critical factor in its function as an indicator.

Table 1: Stoichiometry of Selected Metal Complexes

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) |

| Various | EDTA | 1:1 libretexts.org |

| Fe(III), Co(III) | Thiosemicarbazones | 1:2 nih.gov |

| Ni(II), Zn(II), Pd(II) | Thiosemicarbazones | 1:1 nih.gov |

This table presents examples of stoichiometric relationships and is not exhaustive.

The stability of a metal-ligand complex is quantified by its formation constant (Kf), also known as the stability constant. A high Kf value indicates a stable complex. For example, the formation constants for various metal-EDTA complexes are well-documented and are crucial for understanding their behavior in titrations.

However, the stability of these complexes is often dependent on the pH of the solution. This leads to the concept of the conditional stability constant (Kf') , which is a pH-dependent value that reflects the stability of the complex under specific pH conditions. libretexts.org The conditional stability constant for a metal-Calmagite complex is a key parameter that dictates its effectiveness as an indicator in a given analytical procedure. For instance, in the titration of Ca2+ and Mg2+ with EDTA using Calmagite as an indicator, the EDTA must bind the metal ions more strongly than the indicator for a sharp endpoint to be observed. chemicool.com This is possible because the formation constant for the metal-EDTA complex is larger than that for the metal-Calmagite complex. uci.edu

Influence of Solution pH on Complexation Equilibria and Spectroscopic Response

The pH of the solution plays a pivotal role in the complexation of metal ions by Calmagite and the resulting color change that signals the endpoint of a titration.

Calmagite's function as a metallochromic indicator is highly pH-dependent. The practical pH range for its use is approximately 8.5 to 11. libretexts.org Within this range, the uncomplexed indicator exists predominantly in its blue form (HIn2-). libretexts.org When it binds to a metal ion, such as Mg2+, it forms a red-colored complex (MgIn-). libretexts.org This distinct color change from red to blue upon the displacement of the metal ion by a stronger chelating agent like EDTA provides a clear endpoint for the titration. libretexts.org

The color of Calmagite itself changes with pH due to its nature as a weak acid. libretexts.org It has multiple protonation states, each with a characteristic color. The predominant forms of the uncomplexed indicator are H2In-, HIn2-, and In3-. libretexts.org The equilibrium between these forms is shifted by changes in pH, which in turn affects the color of the solution. This is why maintaining a constant pH, typically with a buffer, is essential during a complexation titration using Calmagite. libretexts.org

Table 2: pH-Dependent Forms and Colors of Calmagite

| pH Range | Predominant Uncomplexed Form | Color of Uncomplexed Indicator | Color of Metal Complex |

| Acidic | H2In- | Red | - |

| ~8.5 - 11 | HIn2- | Blue libretexts.org | Wine Red wikipedia.org |

| Highly Alkaline | In3- | Orange | - |

This table is a simplified representation of the pH-dependent behavior of Calmagite.

Chelation Mechanisms and Ligand-Metal Coordination Geometries

The formation of a stable complex between Calmagite and a metal ion involves the process of chelation, where the Calmagite molecule acts as a multidentate ligand, binding to the metal ion at multiple points. The resulting three-dimensional arrangement of the ligand around the central metal ion is known as the coordination geometry.

Studies on Selectivity and Affinity for Divalent Cations (Calcium, Magnesium)

Calmagite is widely recognized for its use as a metallochromic indicator in the determination of water hardness, which is primarily a measure of the concentration of calcium (Ca²⁺) and magnesium (Mg²⁺) ions. libretexts.org The selectivity and affinity of Calmagite for these two divalent cations are central to its function.

In complexometric titrations with ethylenediaminetetraacetic acid (EDTA), Calmagite exhibits a higher affinity for magnesium ions compared to calcium ions. gspchem.comuci.edu This preferential binding is a key aspect of its utility. When Calmagite is added to a solution containing both Ca²⁺ and Mg²⁺ at a pH buffered to around 10, it forms a wine-red complex, primarily with the magnesium ions. libretexts.orggspchem.com

The effective formation constant for the Mg²⁺-Calmagite complex (MgIn⁻) has been reported to be approximately 4.9 x 10⁵. uci.edu In contrast, the formation constant for the Ca²⁺-Calmagite complex is significantly lower, with a reported K'f value of 4.4 x 10³. uci.edu This difference in affinity, nearly three orders of magnitude, underscores Calmagite's selectivity for magnesium over calcium.

During a titration with EDTA, which is a stronger chelating agent than Calmagite, EDTA will first bind with any free Ca²⁺ and Mg²⁺ ions in the solution. uci.edu Because the Ca²⁺-EDTA complex is more stable than the Mg²⁺-EDTA complex, EDTA will preferentially bind with Ca²⁺ first. However, the crucial step for endpoint detection involves the displacement of Mg²⁺ from the Mg²⁺-Calmagite complex. As the titration nears its endpoint and all free Ca²⁺ and Mg²⁺ have been complexed by EDTA, the EDTA then displaces the Mg²⁺ from the wine-red Mg²⁺-Calmagite complex. libretexts.orguci.edu This releases the free indicator, which at a pH of 10, is blue, signaling the completion of the titration. gspchem.comuci.edu The sharpness of this color change from wine-red to blue provides a distinct and easily detectable endpoint. gspchem.comuci.edu

It is this selective, albeit weaker, binding with magnesium compared to EDTA that makes Calmagite a superior indicator to others like Eriochrome Black T, offering a sharper endpoint and greater stability. gspchem.comuci.edu Formulations such as ManVer™ and UniVer™ have been developed to further enhance the stability of Calmagite and minimize interferences.

Explorations of Calmagite Triethanolammonium Salt Interactions with Other Cationic Species (e.g., Cu²⁺, Al³⁺, Cd²⁺, Ni²⁺, Ag⁺, Pb²⁺, Hg²⁺)

While Calmagite is primarily used for the determination of calcium and magnesium, its interactions with other metal ions are also of significance, often as potential interferences in these primary analyses. The presence of other cations that can form complexes with Calmagite can affect the accuracy of the titration results.

Several metal ions are known to interfere with the function of Calmagite. These include copper (Cu²⁺) and iron (Fe³⁺). These ions can form stable complexes with the indicator, which may block the indicator or be displaced by EDTA at a different rate than magnesium, leading to an inaccurate endpoint.

To mitigate these interferences, various masking agents can be employed. For instance, in the analysis of magnesium in plasma, triethanolamine (B1662121) is used to mask the interference of iron. nih.gov Similarly, the magnesium salt of CDTA (1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid) can be used to remove interferences from metal ions like copper and iron. Cyanide compounds can also be effective masking agents, though their use is often avoided due to safety concerns.

The table below summarizes the interactions of this compound with various cations.

| Cation | Interaction with Calmagite | Notes on Complexation and Interference |

| Ca²⁺ | Forms a complex, but with lower affinity than Mg²⁺. | The Ca²⁺-Calmagite complex is too weak to provide a sharp endpoint on its own. uci.edu |

| Mg²⁺ | Forms a stable, wine-red complex. | This complex is central to the indicator's function in hardness titrations. libretexts.orggspchem.com |

| Cu²⁺ | Forms a complex that can interfere with titrations. | Can be masked using agents like the magnesium salt of CDTA. |

| Al³⁺ | Potential for interference. | |

| Cd²⁺ | Potential for interference. | |

| Ni²⁺ | Potential for interference. | |

| Ag⁺ | Potential for interference. | |

| Pb²⁺ | Potential for interference. | |

| Hg²⁺ | Potential for interference. | |

| Fe³⁺ | Forms a complex that can interfere with titrations. | Can be masked with triethanolamine or the magnesium salt of CDTA. nih.gov |

Advanced Analytical Applications and Methodological Development

Spectrophotometric Quantification Utilizing Calmagite Triethanolammonium (B1229115) Salt

The use of Calmagite triethanolammonium salt in spectrophotometry offers a robust method for quantifying metal ion concentrations. This technique relies on the formation of a colored complex between the indicator and the metal ion, which can be measured to determine the ion's concentration.

Principles of Colorimetric Signal Generation and Absorbance-Based Detection

The fundamental principle behind the use of Calmagite in spectrophotometry lies in its ability to form a stable, colored complex with metal ions. wikipedia.org Calmagite itself has a different color in its unbound state compared to when it is complexed with a metal. wikipedia.org For instance, when Calmagite binds to magnesium ions in an alkaline medium, it forms a red complex. medichem-me.com The intensity of this color is directly proportional to the concentration of magnesium. medichem-me.com

The generation of the colorimetric signal involves the following steps:

A solution containing the metal ion of interest is prepared.

this compound is added to the solution, typically buffered to a specific pH to ensure optimal reaction conditions. For magnesium determination, an alkaline pH is used. medichem-me.com

The Calmagite molecule, which is an organic dye, chelates the metal ion, resulting in a distinct color change. gspchem.com The unbound indicator has a different hue; for example, it is blue at a pH between 8.5 and 11. libretexts.org

The absorbance of the resulting solution is measured using a spectrophotometer at a specific wavelength corresponding to the maximum absorbance of the metal-Calmagite complex. For the magnesium-Calmagite complex, this is often around 520 nm or 532 nm. medichem-me.comnih.gov

The measured absorbance is then used to calculate the concentration of the metal ion based on a calibration curve or by using the Beer-Lambert law.

The color change is a result of the alteration in the electronic structure of the dye molecule upon complexation with the metal ion, which in turn affects the wavelengths of light it absorbs.

Development and Validation of Indicator Increment Methods for Free Metal Ion Determination

A significant advancement in the use of Calmagite is the development of the indicator increment method for the determination of free, ionized metal ion concentrations. researchgate.netcdnsciencepub.com This technique is particularly useful in complex matrices where the metal ion may be partially bound to other ligands. researchgate.netcdnsciencepub.com

The indicator increment method involves the following procedure:

A known quantity of the Calmagite indicator is added to the sample, and the absorbance is measured. researchgate.net

A known increment of the species to be determined (e.g., magnesium ions) is then added to the sample, and the absorbance is remeasured. researchgate.net

This second measurement allows for the determination of the "species buffering" in the original sample and enables a correction for the complexation of the metal ion by the indicator itself. researchgate.net

This method has been successfully applied to determine free magnesium in the presence of ligands such as nitrilotriacetic acid (NTA), phosphate, or oxalate, using Calmagite as the indicator. researchgate.netcdnsciencepub.comcdnsciencepub.com The method requires prior knowledge of the approximate conditional stability constant of the metal-ligand complex. researchgate.netcdnsciencepub.com Through multiple equilibrium calculations, this spectrophotometric method can estimate the free metal ion concentration, as well as the total metal and total ligand concentrations in systems containing a single metal ion and one ligand. cdnsciencepub.comcdnsciencepub.com

| Parameter | Description | Significance |

| Initial Absorbance | Absorbance of the sample after the first addition of Calmagite. | Provides a baseline measurement of the metal-indicator complex. |

| Incremental Absorbance | Change in absorbance after the addition of a known amount of the metal ion. | Reflects the buffering capacity of the sample and the extent of new complex formation. |

| Conditional Stability Constant | The equilibrium constant for the formation of the metal-indicator complex under specific conditions (e.g., pH). | A crucial parameter for the accurate calculation of free metal ion concentration. |

Automation in this compound-Based Spectrophotometric Assays

To enhance throughput and precision, Calmagite-based spectrophotometric assays have been automated. An automated method for the determination of magnesium in serum has been developed for use with a centrifugal analyzer, such as the Cobas-Bio. nih.gov

The automated process typically involves:

Reaction of the sample containing magnesium with a Calmagite dye reagent. nih.gov

Measurement of the absorbance of the resulting magnesium-dye complex at 520 nm. nih.gov

Subsequent addition of EDTA to break up the complex, followed by a re-measurement of the absorbance at the same wavelength. This step corrects for sample color and turbidity. nih.gov

This automated approach has demonstrated good precision, with within-run coefficients of variation (CVs) of less than 2.0% for magnesium concentrations in the range of 18 to 40 mg/L. nih.gov The method also shows a good correlation with atomic absorption spectrometry. nih.gov The standard curve for this automated method has been found to be linear up to a magnesium concentration of 97 mg/L. nih.gov

Role of Micellar Systems in Enhancing Spectrophotometric Performance and Linear Range

The performance of Calmagite-based spectrophotometric assays can be significantly improved by the incorporation of micellar systems. The use of an amphoteric detergent, Empigen BB, in the Calmagite reagent has been shown to enhance the measurement of magnesium in plasma. nih.gov

The presence of the detergent leads to:

An increased separation of the spectral absorbance bands of the test and blank samples. The absorbance peak for the magnesium-Calmagite complex remains at 520 nm, while the blank peak shifts from 610 nm to 655 nm. nih.gov

A relative decrease in the blank absorbance at 520 nm. nih.gov

This enhanced spectral separation allows for the use of a more concentrated Calmagite reagent, which in turn extends the linear range of the assay. nih.gov With the micellar system, the linear relationship between absorbance and magnesium concentration in plasma can be extended to 5 mmol/L. nih.gov This approach demonstrates a favorable comparison with atomic absorption methods. nih.gov

| Parameter | Without Micellar System | With Micellar System (Empigen BB) |

| Test Absorbance Peak | 520 nm | 520 nm |

| Blank Absorbance Peak | 610 nm | 655 nm |

| Linearity (Mg in plasma) | Lower | Extended to 5 mmol/L |

Mitigation Strategies for Endogenous Interference (e.g., Sequential EDTA Addition, Masking Agents)

In biological and environmental samples, the presence of other ions can interfere with the accuracy of Calmagite-based assays. Several strategies have been developed to mitigate this interference.

Sequential EDTA Addition: In automated systems, a sequential addition of EDTA after the initial absorbance reading is a common technique to correct for endogenous interference. nih.gov EDTA, being a strong chelating agent, displaces Calmagite from the metal-dye complex. nih.gov A second absorbance reading after EDTA addition provides a baseline measurement of the sample's intrinsic color and turbidity, which can then be subtracted from the initial reading to obtain a corrected absorbance value. nih.gov

Masking Agents: Masking agents are chemical substances that form stable complexes with interfering ions, preventing them from reacting with Calmagite.

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is commonly used to eliminate interference from calcium ions. medichem-me.comatlas-medical.com

Triethanolamine (B1662121) is employed to mask the interference of iron. nih.govnih.gov

The inclusion of these masking agents in the reagent formulation significantly improves the specificity of the assay for the target metal ion, such as magnesium. nih.govnih.gov

Complexometric Titration Protocols with this compound as an End-Point Indicator

This compound is a widely used metallochromic indicator in complexometric titrations, particularly for the determination of metal ions like magnesium and calcium with EDTA (ethylenediaminetetraacetic acid) as the titrant. gspchem.comchemicool.com

The principle of its use as an indicator is based on the relative stability of the metal-indicator complex and the metal-EDTA complex. uomustansiriyah.edu.iq The metal-indicator complex must be less stable than the metal-EDTA complex. uomustansiriyah.edu.iq

The titration process involves the following steps:

The sample solution containing the metal ions is buffered to an appropriate pH, typically around 10, using a buffer such as ammonia-ammonium chloride. gspchem.comuci.edu

A small amount of Calmagite indicator is added to the solution. The indicator forms a colored complex with the metal ions present. For magnesium and calcium, this complex is typically wine-red. wikipedia.orgchemicool.com

The solution is then titrated with a standard solution of EDTA. EDTA is a powerful chelating agent that reacts first with the free metal ions in the solution. libretexts.org

As the titration proceeds and all the free metal ions have been complexed by EDTA, the EDTA begins to displace the metal ions from the Calmagite-metal complex. libretexts.org

The endpoint of the titration is reached when all the metal ions have been complexed by EDTA, causing the indicator to revert to its free, uncomplexed form. This is accompanied by a distinct color change, for example, from red to blue. chemicool.comrmreagents.com

Calmagite is often preferred over other indicators like Eriochrome Black T because its aqueous solutions are more stable over time. titrations.info The sharpness of the endpoint can be pH-dependent due to the acid-base properties of Calmagite. libretexts.org For titrating calcium, where Calmagite may give a poor endpoint, a small amount of a magnesium-EDTA complex can be added to the sample to achieve a sharper color change. libretexts.org

| Condition | Observed Color with Calmagite Indicator |

| Before Endpoint (Metal ions in excess) | Wine Red (Metal-Calmagite complex) chemicool.com |

| At Endpoint (All metal ions complexed by EDTA) | Purple (Transition) chemicool.com |

| After Endpoint (EDTA in excess) | Blue (Free Calmagite indicator) chemicool.com |

Mechanism of End-Point Color Transition in Metal-EDTA Titrations

The efficacy of Calmagite as an indicator in ethylenediaminetetraacetic acid (EDTA) titrations hinges on a distinct and sharp color change at the titration's endpoint. This transition is a visual representation of the underlying complexometric chemistry.

Initially, in a solution containing metal ions such as magnesium (Mg²⁺) and calcium (Ca²⁺), Calmagite forms a wine-red colored complex. brainly.comgspchem.com This occurs because Calmagite, a metallochromic indicator, binds with these metal ions. brainly.comlibretexts.org The stability of this metal-indicator complex is crucial and is influenced by the pH of the solution. libretexts.org

As the titration proceeds, EDTA, a powerful chelating agent, is introduced. EDTA has a higher affinity for the metal ions than Calmagite does. chemicool.comuci.edu Consequently, EDTA systematically binds with the free metal ions in the solution first. Once all the free metal ions are complexed, EDTA begins to displace the metal ions from the Calmagite-metal complex. brainly.comuci.edu

The endpoint of the titration is reached when the EDTA has sequestered all the metal ions from the Calmagite complex. gspchem.comquora.com At this point, the Calmagite is released back into the solution in its unbound form, which exhibits a distinct blue color. brainly.comchemicool.com This sharp transition from wine-red to blue serves as a clear and reliable signal for the completion of the titration. gspchem.comquora.com The entire process is highly dependent on maintaining an optimal pH, typically between 8.5 and 11, to ensure the distinct color difference between the complexed and uncomplexed forms of the indicator. gspchem.comlibretexts.org

Implementation of Masking Agents for Specific Ion Exclusion (e.g., Triethanolamine, EGTA)

In complex sample matrices where multiple metal ions are present, the selectivity of the titration can be compromised. To address this, masking agents are employed to selectively block the interference of certain metal ions, allowing for the accurate determination of the target analyte.

Triethanolamine (TEA) is a commonly used masking agent, particularly for interfering ions like iron (Fe³⁺) and manganese (Mn²⁺). rsc.org At a pH of 12, TEA can effectively mask these ions by forming stable complexes, preventing them from reacting with EDTA or the Calmagite indicator. rsc.org This is particularly useful in the stepwise determination of calcium and magnesium. For instance, in the presence of high concentrations of manganese and iron, potassium hexacyanoferrate(II) can be used as a masking agent to precipitate these interfering ions, allowing for the subsequent titration of calcium and magnesium with EDTA. rsc.org

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) is another valuable masking agent, often utilized for its higher selectivity for calcium ions over magnesium ions. This property allows for the individual determination of these two ions in a mixture.

The strategic use of these masking agents significantly enhances the specificity and accuracy of metal-EDTA titrations with Calmagite.

Optimization of Buffer Systems for Titration Accuracy

The accuracy of complexometric titrations is critically dependent on maintaining a stable pH. Buffer systems are therefore essential to control the pH throughout the titration process. avantorsciences.comyoutube.com The choice of buffer is dictated by the specific requirements of the metal-indicator complex and the metal-EDTA complex.

For titrations involving Calmagite, an ammonia-ammonium chloride buffer is frequently used to maintain the pH around 10. gspchem.comuci.edu This pH is optimal for several reasons. It ensures that the Calmagite indicator exhibits a sharp and clear color change from red to blue at the endpoint. gspchem.comlibretexts.org Furthermore, it facilitates the formation of stable metal-EDTA complexes. libretexts.org

The buffer's components should not interfere with the titration by forming strong complexes with the metal ions being analyzed. libretexts.org The optimization of the buffer system involves selecting a buffer with an appropriate pKa value to effectively resist pH changes upon the addition of the titrant. youtube.com This careful control of pH minimizes titration errors and ensures the reliability of the analytical results. libretexts.org

Addressing Alkali Metal Salt Tolerance and Other Ionic Interferences

The presence of high concentrations of alkali metal salts and other ions can potentially interfere with the accuracy of EDTA titrations. While Calmagite itself is generally tolerant to common alkali metal salts, extremely high ionic strength can affect the stability of the complexes involved and the activity of the ions.

Heavy metals, if present, can cause significant interference and often need to be removed or masked prior to the titration to obtain precise results. researchgate.net For example, ions like cobalt, nickel, copper, zinc, cadmium, mercury, silver, and lead can interfere with the determination of calcium and magnesium. researchgate.net In such cases, specific masking agents like cysteine have been shown to be effective for several of these metals, though none have been successful in masking cobalt. researchgate.net

Theoretical and experimental studies have shown that at a constant pH and ionic strength, there is a linear relationship between the reciprocal of absorbance and the reciprocal of the metal ion concentration, which can be utilized in spectrophotometric determinations. researchgate.net

Fabrication and Characterization of this compound-Immobilized Optical Sensors

Beyond its role in traditional titrations, this compound is a valuable component in the fabrication of optical sensors for metal ion detection. These sensors offer advantages in terms of sensitivity, selectivity, and potential for real-time monitoring.

Strategies for Dye Immobilization on Solid Support Matrices (e.g., Agarose (B213101) Membranes)

The immobilization of the Calmagite dye onto a solid support is a critical step in the development of an optical sensor. This process transforms the soluble dye into a reusable and stable sensing element.

One common strategy involves the entrapment of the dye within a polymer matrix. Agarose membranes are a popular choice for this purpose due to their transparency, porosity, and ease of functionalization. researchgate.netsemanticscholar.org The Calmagite can be physically entrapped or covalently bonded to the agarose support. Covalent immobilization often involves activating the agarose with a reagent like epichlorohydrin, which then reacts with the nucleophilic groups on the Calmagite molecule. researchgate.net

Other immobilization techniques include the Langmuir-Blodgett technique, where monomolecular layers of the dye mixed with a matrix material are transferred onto a solid substrate. nih.gov The choice of immobilization strategy depends on the desired sensor characteristics, such as durability and response time.

Analytical Performance Assessment of Sensor Devices (Sensitivity, Selectivity, Response Time, Durability)

The performance of a Calmagite-immobilized optical sensor is evaluated based on several key analytical parameters.

Sensitivity refers to the sensor's ability to detect small changes in the concentration of the analyte. For a Calmagite-based optical sensor for Cu²⁺, a linear response was observed in the concentration range of 0.4–200 μg/L, with a detection limit of 0.07 μg/L. researchgate.net The sensitivity is often determined from the slope of the calibration curve. mdpi.com

Selectivity is the sensor's ability to respond to the target analyte in the presence of other potentially interfering ions. Spectrophotometric studies have shown that Calmagite exhibits a significantly larger stability constant for Cu²⁺ complexes compared to other ions like Al³⁺, Cd²⁺, and Ni²⁺, making it a suitable ionophore for a selective Cu²⁺ sensor. researchgate.net

Response Time is the time it takes for the sensor to reach a stable signal after being exposed to the analyte. Calmagite-based sensors have demonstrated short response times, which is advantageous for rapid analysis. researchgate.net

Durability and Reusability are crucial for practical applications. A well-fabricated sensor should exhibit good durability with no significant leaching of the immobilized dye over time. researchgate.net The ability to be regenerated and reused for multiple cycles is also a desirable feature. mdpi.com

The development of these optical sensors represents a significant advancement, enabling sensitive and selective detection of metal ions in various samples, including environmental and biological matrices. researchgate.netdntb.gov.ua

Application of this compound in Environmental Water Hardness Analysis

The determination of water hardness, a measure of the total concentration of dissolved divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), is a critical aspect of environmental water quality monitoring. While various methods exist for this purpose, complexometric titration using Calmagite has emerged as a reliable and widely used technique. The specific use of Calmagite in the form of a triethanolammonium salt, or more commonly, in a solution containing triethanolamine, offers distinct advantages in terms of indicator stability and endpoint sharpness.

In this analytical method, Calmagite serves as a metallochromic indicator. The analysis is typically conducted at a pH of approximately 10, which is often maintained using an ammonia (B1221849) buffer. uci.edu At this pH, Calmagite, when complexed with magnesium and calcium ions present in the water sample, imparts a wine-red color to the solution. uci.eduresearchgate.net The titration is performed with a standardized solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent that forms strong, colorless complexes with Ca²⁺ and Mg²⁺. uci.educalpaclab.com

As the EDTA titrant is added, it first complexes the free Ca²⁺ and Mg²⁺ ions in the sample. Once all the free ions have been chelated, the EDTA begins to displace the metal ions from the Calmagite-metal complex. This displacement results in a distinct color change from wine-red to a clear blue, signaling the endpoint of the titration. uci.eduresearchgate.net The sharpness of this endpoint is a key advantage of using Calmagite over other indicators like Eriochrome Black T, as it has a longer shelf life in solution. uci.edu

Triethanolamine is often incorporated into the indicator solution or the reaction mixture. One of its primary roles is to act as a masking agent, preventing interference from small concentrations of other metal ions, such as iron, that might also form complexes with EDTA. hach.com Additionally, dissolving the Calmagite indicator in triethanolamine can enhance its stability. hach.com While the term "this compound" might not refer to a distinct, isolated compound, the in-situ interaction between Calmagite and triethanolamine in the analytical solution is pivotal to the method's success.

The concentration of total hardness, typically expressed as milligrams of calcium carbonate (CaCO₃) per liter (mg/L), is calculated from the volume of EDTA solution required to reach the endpoint. The stoichiometric relationship between EDTA and the metal ions is 1:1.

Detailed Research Findings

Research and standard analytical methods have established the robustness of the Calmagite-EDTA titration for determining water hardness across various environmental samples, including drinking water, surface water, and industrial effluents. hach.com The method's accuracy and precision have been well-documented, with typical relative standard deviations being low.

For instance, in a study evaluating the determination of total hardness in a water sample with a known hardness, the results obtained using the Calmagite method demonstrated high accuracy. The following table illustrates typical data from such a complexometric titration:

| Sample | True Hardness (mg/L CaCO₃) | Measured Hardness (mg/L CaCO₃) - Trial 1 | Measured Hardness (mg/L CaCO₃) - Trial 2 | Measured Hardness (mg/L CaCO₃) - Trial 3 | Average Measured Hardness (mg/L CaCO₃) |

| Synthetic Hard Water | 150.0 | 149.5 | 150.2 | 149.8 | 149.8 |

Furthermore, the spectrophotometric determination of water hardness using Calmagite has also been explored. This method involves monitoring the change in absorbance at a specific wavelength corresponding to the color change of the indicator. A patent for a hardness indicator composition describes using Calmagite and measuring the optical transmittance near its maximum absorption wavelength of 610 nm to determine hardness. google.com This approach can be particularly useful for automated analysis and for samples with low-level hardness where visual endpoint detection might be challenging.

A comparative analysis of different water samples from various environmental sources would yield varying hardness levels, as depicted in the hypothetical data table below. This data reflects the kind of results expected from the application of the Calmagite-EDTA titration method.

| Water Source | Hardness Range (mg/L as CaCO₃) |

| River Water | 100 - 300 |

| Ground Water | 200 - 500 |

| Treated Drinking Water | 50 - 150 |

| Industrial Effluent | 300 - 1000+ |

The selection of Calmagite, often in a triethanolamine-containing medium, for water hardness analysis is supported by its clear and sharp endpoint, good stability, and reliability in a variety of water matrices. These characteristics ensure its continued prominence in environmental analytical chemistry.

Interdisciplinary Research and Future Outlook

Electrochemical Behavior and Electrocatalytic Applications of Calmagite

Recent studies have illuminated the electrochemical properties of Calmagite, revealing its capacity for electrocatalysis. The electrochemical response of Calmagite has been investigated using modified electrodes, such as zinc oxide modified carbon paste electrodes (ZnO/MCPE). At a neutral pH of 7.0, Calmagite exhibits a reversible redox process. tandfonline.com The use of a modified electrode significantly enhances the peak current compared to a bare carbon paste electrode, indicating a potent electrocatalytic effect on the oxidation of Calmagite and demonstrating an increased effective surface area. tandfonline.com The redox peak potential is sensitive to pH, shifting to more negative values as the pH increases. tandfonline.com

Beyond its own electrochemical signature, Calmagite has been successfully employed as a homogeneous mediator to catalyze the electro-oxidation of other substances. A notable application is in the determination of hydrazine (B178648), where Calmagite facilitates the oxidation reaction at the surface of a glassy carbon electrode. researchgate.net In this system, operating at an optimal pH of 8.0, Calmagite significantly increases the rate of hydrazine oxidation. researchgate.net Research has determined the apparent catalytic rate constant (k) for this process to be approximately 1.2 x 10⁴ M⁻¹s⁻¹. researchgate.net This electrocatalytic activity allows for the sensitive detection of hydrazine, with differential pulse voltammetry achieving a detection limit as low as 0.8 µM. researchgate.net These findings underscore Calmagite's potential in developing new electrochemical sensors.

Comparative Analysis of Calmagite Triethanolammonium (B1229115) Salt with Other Metallochromic Indicators

Calmagite was originally introduced as a more stable alternative to Eriochrome Black T (EBT) for the complexometric titration of calcium and magnesium with EDTA. nih.gov Its performance characteristics are often benchmarked against EBT and other analogous dyes.

Discriminating Analytical Advantages and Limitations

Calmagite offers several analytical advantages over the structurally similar EBT. It is known to provide a sharper and clearer color transition at the endpoint of a titration, which minimizes titration errors. gspchem.comresearchgate.net It also exhibits greater sensitivity towards magnesium ions. gspchem.com The formation constant of the Calmagite-magnesium complex is about one hundred times greater than that of the Calmagite-calcium complex, a selectivity that is crucial for accurate determinations. cdnsciencepub.com

However, like most metallochromic indicators, Calmagite's function is pH-dependent. The practical pH range for its use is approximately 8.5 to 11. gspchem.com Outside of this range, the color change can be less distinct or misleading. While Calmagite provides a poor endpoint when titrating calcium alone, this limitation is overcome by adding a small amount of a magnesium-EDTA complex, which allows for a sharp endpoint by displacement reaction.

Relative Stability and Interference Profiles of Analogous Dyes

One of the most significant advantages of Calmagite is the stability of its aqueous solutions. Solutions of Calmagite are stable indefinitely, whereas solutions of Eriochrome Black T are known to be unstable and decompose over time. researchgate.netcdnsciencepub.com This superior stability simplifies reagent preparation and improves the reliability of analytical methods.

Interference from other ions is a critical consideration for metallochromic indicators. The presence of various metal ions can block the indicator, preventing it from functioning correctly. The tolerance of Calmagite to high concentrations of salts like sodium chloride can also differ from that of EBT. gfschemicals.com

Below is a comparative table summarizing the key properties of Calmagite and Eriochrome Black T.

| Feature | Calmagite | Eriochrome Black T (EBT) |

| Solution Stability | Stable indefinitely in aqueous solution. researchgate.netcdnsciencepub.com | Unstable; solutions decompose over time. cdnsciencepub.com |

| Endpoint Sharpness | Provides a sharper, clearer color transition. researchgate.net | Generally less sharp endpoint. |

| Selectivity | More sensitive to magnesium; higher Mg²⁺ complex formation constant. gspchem.comcdnsciencepub.com | Less selective for magnesium compared to Calmagite. |

| Color Change (pH ~10) | Wine Red to Blue. wikipedia.org | Wine Red to Blue. gfschemicals.com |

| Primary Application | EDTA titrations of Ca²⁺ and Mg²⁺ (water hardness). gspchem.com | EDTA titrations of Ca²⁺ and Mg²⁺. |

Theoretical Advancement in Predicting Reactivity and Selectivity of Calmagite Triethanolammonium Salt

Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules like Calmagite. Theoretical methods, such as Density Functional Theory (DFT), enable the calculation of molecular properties that govern reactivity and selectivity. These calculations can predict interaction energies, geometries of metal-ligand complexes, and electronic transitions that correspond to the observed color changes. researchgate.net

For instance, quantum chemical calculations have been used to study the performance of Calmagite as a corrosion inhibitor. In such studies, properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment, are calculated. These theoretical descriptors can be correlated with experimentally determined inhibition efficiencies, providing a predictive framework for designing more effective molecules.

These computational approaches are also invaluable for understanding the selectivity of Calmagite for different metal ions. By modeling the complexes formed between the Calmagite anion and various cations (e.g., Mg²⁺, Ca²⁺), researchers can calculate and compare their binding energies and structural parameters. This theoretical insight helps to explain, at a molecular level, why Calmagite binds more strongly to magnesium than to calcium, which is a cornerstone of its analytical utility. cdnsciencepub.com Such theoretical advancements guide the modification of indicator structures to fine-tune their selectivity and sensitivity for specific analytical targets.

Emerging Research Directions and Methodological Innovations in this compound Analytical Chemistry

While Calmagite is a well-established indicator, research continues to find new applications and develop innovative analytical methods that leverage its properties.

A significant emerging direction is the use of Calmagite as a chemosensor for anions, a departure from its traditional role as a cation indicator. Recent research has demonstrated its novel use as a colorimetric chemosensor for the rapid and selective detection of carbonate ions in water. tandfonline.comresearchgate.net This method allows for naked-eye detection and has a low detection limit of 1.6 x 10⁻⁸ mol L⁻¹. tandfonline.com This application expands the scope of Calmagite's utility into new domains of environmental and chemical analysis.

Another area of innovation involves coupling the spectrophotometric properties of Calmagite with advanced data processing techniques. Chemometrics, which uses multivariate statistics, is being applied to resolve complex analytical challenges. Methods like radial basis function-partial least squares (RBF-PLS) and multivariate curve resolution with alternating least squares (MCR-ALS) have been used for the simultaneous determination of calcium and magnesium. researchgate.net These techniques can deconstruct overlapping spectral data from the colored complexes, allowing for accurate quantification of both ions in the same sample without prior separation, a task difficult to achieve with traditional spectrophotometry. researchgate.net This integration of a classic indicator with modern computational methods represents a powerful methodological advancement in analytical chemistry.

Q & A

Q. What is the role of Calmagite triethanolammonium salt in magnesium and calcium determination assays?

this compound acts as a metallochromic indicator in complexometric titrations, forming a colored complex with magnesium (Mg²⁺) and calcium (Ca²⁺) ions. In clinical chemistry, it is used to quantify Mg²⁺ in biological samples (e.g., serum) under alkaline conditions. The dye shifts from blue to pink upon binding Mg²⁺, enabling spectrophotometric detection at 520–600 nm. Interference from Ca²⁺ is mitigated by EGTA, a selective chelator .

Q. How does the Calmagite method compare to other spectrophotometric techniques for Mg²⁺ analysis?

The Calmagite method offers advantages over alternatives like Methylthymol Blue (MTB) due to its higher molar absorptivity and minimal protein interference. Unlike atomic absorption spectroscopy (reference method), it requires only 50 µL of sample and avoids extensive pre-treatment. However, it is less accurate than isotope dilution mass spectrometry (IDMS), the definitive method for trace-level analysis .

Q. What are the critical steps for preparing a Calmagite-based assay for serum magnesium determination?

Key steps include:

- Dissolving 400 mg Calmagite in 1 L deionized water (pH adjusted to 12.5–13.0 with NaOH).

- Adding EGTA to chelate Ca²⁺ and surfactants (e.g., Triton X-100) to stabilize proteins.

- Measuring absorbance before and after Mg²⁺ binding, with calibration against MgCO₃ standards .

Advanced Research Questions

Q. How can experimental variables (pH, temperature) affect Calmagite-Mg²⁺ complex stability?

The stability constant (log K) of the Calmagite-Mg²⁺ complex is pH-dependent, peaking at pH 10–12.5. At lower pH, protonation of the dye reduces binding affinity, while excessive alkalinity degrades the ligand. Temperature impacts reaction kinetics: higher temperatures (25–37°C) accelerate complex formation but may destabilize the dye. Optimize using a central composite design (CCD) to model interactions between pH, temperature, and ionic strength .

Q. What kinetic and thermodynamic models explain Calmagite adsorption in aqueous systems?

Adsorption of Calmagite onto polymers (e.g., PAm-SO3-N5) follows pseudo-second-order (PSO) kinetics, where rate-limiting steps include film diffusion and surface binding. The Langmuir isotherm model fits equilibrium data, yielding a maximum adsorption capacity of 1,732.5 mg/g. Thermodynamic parameters (ΔG°, ΔH°, ΔS°) indicate chemisorption:

- Negative ΔH° (-42.1 kJ/mol) confirms exothermic binding.

- Negative ΔS° (-0.12 kJ/mol·K) suggests reduced randomness at the adsorbent interface .

Q. How do coexisting ions (e.g., Ca²⁺, Fe³⁺) interfere with Calmagite-based titrations, and how can this be mitigated?

Ca²⁺ competes with Mg²⁺ for Calmagite binding, requiring EGTA (log K = 11.0 for Ca²⁺) to mask interference. Fe³⁺ and Al³⁺ form insoluble hydroxides at high pH; adding masking agents like triethanolamine or ascorbate prevents precipitation. Validate selectivity using standard addition methods or ICP-MS cross-validation .

Q. What advanced spectroscopic techniques complement Calmagite-based assays for Mg²⁺ speciation?

- Fluorescence correlation spectroscopy (FCS): Quantifies Mg²⁺ mobility in cellular environments when paired with probes like Mag-Fura-2.

- X-ray absorption near-edge structure (XANES): Resolves Mg²⁺ coordination geometry in solid matrices.

- FT-IR spectroscopy: Identifies binding sites on Calmagite via shifts in sulfonic acid (-SO₃H) and azo (-N=N-) group vibrations .

Methodological Best Practices

Q. How to ensure reproducibility in Calmagite-based assays?

- Standardize reagent batches using UV-Vis spectra (λmax = 602 nm).

- Pre-treat samples with ultrafiltration (10 kDa cutoff) to remove macromolecules.

- Validate intra- and inter-assay precision with CV <5% using NIST-certified reference materials .

Q. What safety protocols are essential when handling this compound?

- Use NIOSH-approved PPE: nitrile gloves, EN166-certified goggles, and lab coats.

- Avoid aerosol formation; store in airtight containers at 15–25°C.

- Neutralize waste with 10% NaOH before disposal via authorized hazardous waste services .

Q. How to resolve discrepancies in Calmagite-Mg²⁺ binding constants reported in literature?

Variations in log K values (5.8–6.2) arise from differences in ionic strength (I = 0.1–0.2 M) and buffer composition (e.g., NH₃ vs. Tris). Reconcile data by recalculating constants using the Davies equation to account for ionic effects or replicate experiments under standardized IUPAC conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.